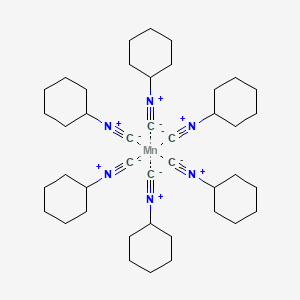
Manganese(1+), iodide, (OC-6-11)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Manganese pentacarbonyl iodide can be synthesized through the reaction of manganese pentacarbonyl bromide with iodine. The reaction typically occurs in a solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The reaction proceeds as follows: [ \text{Mn(CO)}_5\text{Br} + \text{I}_2 \rightarrow \text{Mn(CO)}_5\text{I} + \text{Br}_2 ]
Industrial Production Methods
The process requires careful control of reaction conditions to ensure high yield and purity of the product .
化学反応の分析
Types of Reactions
Manganese pentacarbonyl iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state manganese compounds.
Reduction: It can be reduced to form lower oxidation state manganese species.
Substitution: Ligand substitution reactions are common, where the iodide or carbonyl ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and halogens.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange can be facilitated by using phosphines, amines, or other donor ligands under controlled conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield manganese(III) or manganese(IV) compounds, while substitution reactions can produce a variety of manganese carbonyl complexes with different ligands .
科学的研究の応用
Manganese pentacarbonyl iodide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other manganese carbonyl complexes and as a catalyst in organic reactions.
Biology: The compound’s reactivity with biological molecules is studied to understand its potential biochemical applications.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of metal-based drugs.
Industry: It is used in the production of fine chemicals and as a catalyst in various industrial processes.
作用機序
The mechanism of action of manganese pentacarbonyl iodide involves its ability to undergo ligand exchange and redox reactions. The compound can interact with various molecular targets, including organic substrates and biological molecules, through its carbonyl and iodide ligands. These interactions can lead to the formation of new chemical bonds and the activation of substrates for further reactions .
類似化合物との比較
Similar Compounds
- Manganese pentacarbonyl bromide (Mn(CO)5Br)
- Manganese pentacarbonyl chloride (Mn(CO)5Cl)
- Manganese pentacarbonyl fluoride (Mn(CO)5F)
Uniqueness
Manganese pentacarbonyl iodide is unique due to the presence of the iodide ligand, which imparts distinct reactivity compared to its bromide, chloride, and fluoride counterparts. The iodide ligand is larger and more polarizable, which can influence the compound’s reactivity and stability in different chemical environments .
特性
CAS番号 |
31392-73-1 |
|---|---|
分子式 |
C42H66MnN6 |
分子量 |
710.0 g/mol |
IUPAC名 |
isocyanocyclohexane;manganese |
InChI |
InChI=1S/6C7H11N.Mn/c6*1-8-7-5-3-2-4-6-7;/h6*7H,2-6H2; |
InChIキー |
MVHACHFOPKNWMQ-UHFFFAOYSA-N |
正規SMILES |
[C-]#[N+]C1CCCCC1.[C-]#[N+]C1CCCCC1.[C-]#[N+]C1CCCCC1.[C-]#[N+]C1CCCCC1.[C-]#[N+]C1CCCCC1.[C-]#[N+]C1CCCCC1.[Mn] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


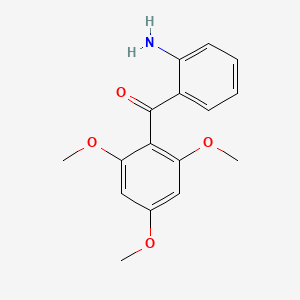

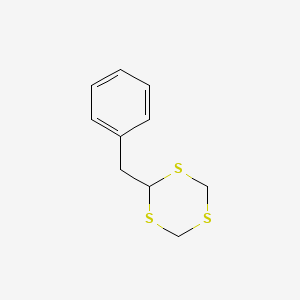
![(13R)-3-methoxy-11,12,13,17-tetrahydrocyclopenta[a]phenanthren-16-one](/img/structure/B14688317.png)
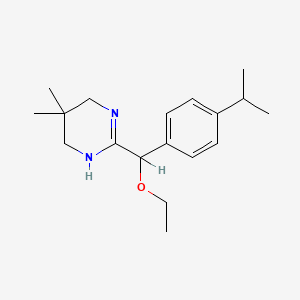
![2-(Methanesulfinyl)-1-[2-(methylamino)phenyl]ethan-1-one](/img/structure/B14688326.png)

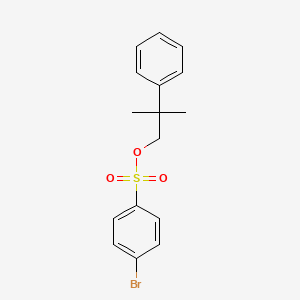

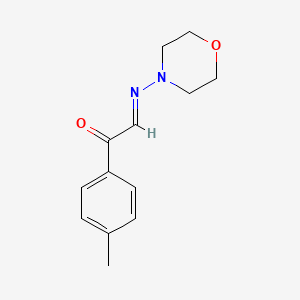

![N-[(4-chlorophenyl)methyl]-2-(2,5-dichlorophenoxy)acetamide](/img/structure/B14688375.png)
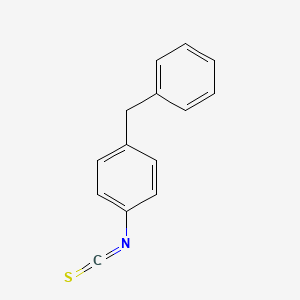
![4-{2-[3-Methyl-5-(pyridin-3-yl)-4H-pyrazol-4-ylidene]hydrazinyl}morpholine](/img/structure/B14688388.png)
